molecular formula C20H18F2N4O2 B12275047 N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide

N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide

Katalognummer: B12275047
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: WRYNXBDXGBGEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a synthetic organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under conditions that promote the formation of the pyrazole ring.

    Attachment of the phenyl groups:

    Formation of the ethanediamide linkage: The final step involves the formation of the ethanediamide linkage, which can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects in various diseases.

    Industry: The compound may find applications in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups and structural features sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C20H18F2N4O2

Molekulargewicht

384.4 g/mol

IUPAC-Name

N'-(2,5-difluorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide

InChI

InChI=1S/C20H18F2N4O2/c1-26-18(9-11-24-26)14-4-2-13(3-5-14)8-10-23-19(27)20(28)25-17-12-15(21)6-7-16(17)22/h2-7,9,11-12H,8,10H2,1H3,(H,23,27)(H,25,28)

InChI-Schlüssel

WRYNXBDXGBGEBU-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.